Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride is a complex organic compound that features an imidazole ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride typically involves multiple steps, including the formation of the imidazole ring, the introduction of the nitrophenyl group, and the acetamide moiety. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate thiol compound.
Introduction of the Nitrophenyl Group: This step involves nitration of a phenyl ring, followed by substitution reactions to introduce the desired functional groups.
Acetamide Formation: The final step involves the acylation of the imidazole-thioacetyl intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride .
- Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride .
Uniqueness
The uniqueness of Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and imidazole groups allows for diverse interactions with biological targets and chemical reagents .
Properties
CAS No. |
160518-40-1 |
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Molecular Formula |
C13H15ClN4O4S |
Molecular Weight |
358.80 g/mol |
IUPAC Name |
N-[4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]-2-nitrophenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H14N4O4S.ClH/c1-8(18)16-10-3-2-9(6-11(10)17(20)21)12(19)7-22-13-14-4-5-15-13;/h2-3,6H,4-5,7H2,1H3,(H,14,15)(H,16,18);1H |
InChI Key |
NXZYEKIURKHDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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